2-Chloro-4-methoxy-5-methylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

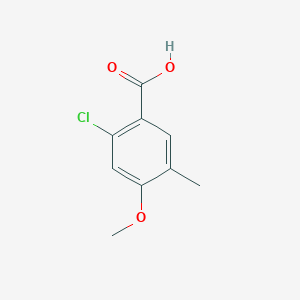

2-Chloro-4-methoxy-5-methylbenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at position 2, a methoxy group at position 4, and a methyl group at position 5 (Figure 1). This compound belongs to a class of aromatic carboxylic acids with applications in pharmaceutical intermediates and organic synthesis.

For instance, similar chloro-methoxy benzoic acids are precursors to bioactive molecules, including metabolites () and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-5-methylbenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 4-methoxy-5-methylbenzoic acid, followed by purification steps to isolate the desired product. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce aldehydes, alcohols, or other functionalized derivatives.

Scientific Research Applications

2-Chloro-4-methoxy-5-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: This compound may serve as a precursor for the development of pharmaceutical agents.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-5-methylbenzoic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares 2-chloro-4-methoxy-5-methylbenzoic acid with analogs differing in substituent positions or functional groups:

Key Observations :

- Electron-withdrawing vs.

- Amino substitution: Introducing an amino group (NH₂) at position 4 () enhances nucleophilicity, making the compound suitable for coupling reactions in drug metabolite synthesis .

- Phenyl extensions : Adding a 4-methoxyphenyl group at position 5 () increases molecular weight and lipophilicity, relevant for polymer chemistry .

Biological Activity

2-Chloro-4-methoxy-5-methylbenzoic acid (C10H11ClO3) is an aromatic compound characterized by a unique combination of substituents that influence its chemical reactivity and biological activity. This compound has garnered attention in various fields, particularly in pharmacology and medicinal chemistry, due to its potential therapeutic applications. This article delves into the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A chlorine atom at the 2-position.

- A methoxy group at the 4-position.

- A methyl group at the 5-position.

This specific arrangement contributes to its distinct chemical behavior and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 200.62 g/mol |

| CAS Number | 2383747-19-9 |

| Solubility | Moderate in organic solvents |

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological studies. Key findings include:

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory pathways, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations suggest potential antibacterial and antifungal properties, similar to other compounds with analogous structures.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including α-amylase, which is crucial for managing diabetes. In vitro assays demonstrated IC50 values ranging from 28.30 ± 1.17 to 64.66 ± 2.43 µM against hydroxyl radicals, indicating antioxidant capabilities .

Case Studies

A notable study examined the interaction of this compound with proteins involved in metabolic pathways. Molecular docking studies revealed binding affinities that suggest its potential as a lead compound for drug development targeting specific enzymes related to metabolic disorders.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Binding Affinity : The compound's chlorine and methoxy groups enhance its interaction with enzyme active sites, influencing biochemical pathways.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help mitigate oxidative stress by scavenging free radicals, which is critical in preventing cellular damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-5-methylbenzoic acid | C8H8ClO2 | Lacks methoxy group; simpler structure |

| 4-Methoxybenzoic acid | C8H9O3 | No chlorine; simpler structure |

| 5-Chloro-4-methoxy-2-methylbenzoic acid | C10H10ClO3 | Different substitution pattern; retains methoxy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-methoxy-5-methylbenzoic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of a benzoic acid precursor. Key steps include halogenation (chlorination at position 2), methoxylation (position 4), and methyl group introduction (position 5). For example, chlorination may employ reagents like thionyl chloride or phosphorus pentachloride, while methoxylation can use methanol under acidic or basic conditions. Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization requires strict control of reaction stoichiometry and temperature, as excess reagents may lead to byproducts like di-substituted derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Mandatory precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste Management : Collect organic waste in designated containers for professional disposal to prevent environmental contamination .

- Emergency Measures : Immediate rinsing with water for skin exposure and medical consultation for ingestion .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and methyl/methoxy group integration .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-H]⁻ at m/z 214.03 for C9H9ClO3) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity in receptor-binding studies?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Substituent Variation : Replacing the methyl group (position 5) with bulkier alkyl chains or electron-withdrawing groups (e.g., -CF3) to modulate lipophilicity and receptor affinity .

- Positional Isomerism : Comparing activity of 2-chloro-4-methoxy vs. 4-chloro-2-methoxy analogs to identify optimal binding conformations .

- Assay Design : Use competitive binding assays (e.g., 5-HT4 receptor) with radiolabeled ligands to quantify IC50 values .

Q. How should researchers resolve contradictions in reported bioactivity data for halogenated benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Comparative Replication : Reproducing studies using identical cell lines (e.g., HEK293 for GPCR assays) and buffer systems .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs) that may antagonize primary effects .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and explain variability in IC50 values across studies .

Q. What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

- Methodological Answer :

- pH Control : Buffers (pH 7.4) minimize hydrolysis of the methoxy group. Avoid strongly acidic/basic conditions to prevent esterification or demethylation .

- Solubility Enhancers : Co-solvents like DMSO (<5% v/v) improve dissolution without destabilizing the compound .

- Storage : Lyophilized storage at -20°C under inert gas (argon) prevents oxidation .

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

2-chloro-4-methoxy-5-methylbenzoic acid |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-6(9(11)12)7(10)4-8(5)13-2/h3-4H,1-2H3,(H,11,12) |

InChI Key |

OUBRMCOBEIPYEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.